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The table below summarizes the key information found for anmilinium triflate and a closely related

compound.

Molecular Formula / 1H NMR 13C NMR  Source and
Compound Name )
Weight Data Data Context
Anilinium triflate C7H10F3NO3S+ Not located Not PubChem entry
(includes anilinium in search located in  found, but spectral
cation) results search data not available
results [1].
N,2,4,6- C10H16N+CF303S- Not Not Single-crystal X-
Tetramethylanilinium provided in provided ray structure
triflate article in article reported;
intermolecular N-
H---O hydrogen
bonds and Tt-Tt
interactions
characterized [2].
4- C7H6F3NO / 177.12 Spectrum Not Serves as a
(Trifluoromethoxy)aniline available provided reference for
(Signal at aniline derivative
108.0 is
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Molecular Formula / 1H NMR 13C NMR  Source and
Compound Name .
Weight Data Data Context
base peak in NMR; not the
MS, likely anilinium salt [3].
M+ for m/z
177) [3]

Methodology for NMR Validation

While direct data is limited, a robust methodology exists for validating NMR spectra against molecular

structure [4]. This process involves comparing experimental spectra with theoretical predictions.
Start: Extract Data
via LLM/Manual

/N

Theoretical Prediction Experimental Spectrum

1. Count unique proton types 1. Identify number of peaks
2. Predict chemical shifts 2. Measure integration
3. Estimate coupling 3. Analyze multiplicity

Automated Comparison

Validation Outcome

Click to download full resolution via product page

The workflow for NMR validation involves comparing theoretical predictions from the molecular structure

with the experimental spectrum [4]. Key validation checks include:
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e Proton Count vs. Integration: The integrated signal areas in the 1H NMR spectrum should
correspond to the ratio of protons in the molecular structure [4].

e Peak Presence and Multiplicity: The number of distinct signals and their splitting patterns should be
consistent with the molecule's symmetry and proton environments.

A Practical Path Forward

Given the scarcity of published data, here are concrete steps you can take to obtain the necessary

characterization:

e Consult Specialized Databases: Commercial NMR databases (e.g., Aldrich, ACD/Labs) or the
Cambridge Structural Database (CSD), which contains the crystal structure of a related anilinium
triflate salt [2], may have the data you need.

¢ Predict Spectra Computationally: Use NMR prediction software (e.g., MNova, ACD/Labs, or
computational chemistry tools) to generate theoretical 1H and 13C NMR spectra for anilinium triflate
to aid in assignment.

¢ Synthesize and Characterize: If the compound is readily available, acquiring and analyzing its NMR
spectrum is the most direct approach for your comparison guide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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